5-(Butan-2-ylamino)-2-{5-[(2,5-dimethylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Butan-2-ylamino)-2-{5-[(2,5-dimethylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile is a complex organic compound that belongs to the class of oxazole derivatives This compound is characterized by its unique structure, which includes a furan ring, an oxazole ring, and a butan-2-ylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Butan-2-ylamino)-2-{5-[(2,5-dimethylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the furan ring, the introduction of the oxazole ring, and the attachment of the butan-2-ylamino group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The process is designed to be efficient and cost-effective, with considerations for scalability and environmental impact. Purification techniques, such as crystallization and chromatography, are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
5-(Butan-2-ylamino)-2-{5-[(2,5-dimethylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
5-(Butan-2-ylamino)-2-{5-[(2,5-dimethylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: The compound could be explored for its potential therapeutic applications, including drug development.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 5-(Butan-2-ylamino)-2-{5-[(2,5-dimethylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Similar Compounds
5-(Dimethylamino)methyl-2-furanmethanol: This compound shares a similar furan ring structure but differs in the functional groups attached.
4-{2-[(7-amino-2-furan-2-yl[1,2,4]triazolo[1,5-a][1,3,5]triazin-5-yl)amino]ethyl}phenol: Another compound with a furan ring, but with different substituents and biological activities.
Uniqueness
5-(Butan-2-ylamino)-2-{5-[(2,5-dimethylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C21H23N3O3 |
---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
5-(butan-2-ylamino)-2-[5-[(2,5-dimethylphenoxy)methyl]furan-2-yl]-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C21H23N3O3/c1-5-15(4)23-20-17(11-22)24-21(27-20)18-9-8-16(26-18)12-25-19-10-13(2)6-7-14(19)3/h6-10,15,23H,5,12H2,1-4H3 |
InChI Key |
PLQXEZLPDCVUTI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NC1=C(N=C(O1)C2=CC=C(O2)COC3=C(C=CC(=C3)C)C)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.